CYP2C9 Inhibition Potency: Bifeprofen IC50 16 μM in Supersome Assays
Bifeprofen inhibits CYP2C9 with an IC50 of 16 μM determined using CYP2C9 supersomes, placing it as a moderate inhibitor alongside cloperidone (17.7 μM) and distinguishing it from weaker inhibitors like asapiprant (46 μM) or stronger ones such as vatalanib (0.067 μM) [1]. In HepG2 cells expressing human CYP2C9, bifeprofen exhibited dose-dependent inhibition with 50% activity reduction at 75 μM [2].
| Evidence Dimension | CYP2C9 inhibition IC50 (μM) |
|---|---|
| Target Compound Data | IC50 = 16 μM |
| Comparator Or Baseline | Sertindole IC50 = 40 μM; Cloperidone IC50 = 17.7 μM; Asapiprant IC50 = 46 μM; Vatalanib IC50 = 0.067 μM |
| Quantified Difference | Bifeprofen is 2.5-fold more potent than sertindole, 2.9-fold more potent than asapiprant, and 238-fold less potent than vatalanib |
| Conditions | CYP2C9 supersomes, in vitro enzyme inhibition assay |
Why This Matters
This quantifies the CYP2C9-mediated drug-drug interaction risk relative to co-administered compounds, a critical parameter for preclinical safety profiling.
- [1] Goldwaser E, Laurent C, Lagarde N, et al. Machine learning-driven identification of drugs inhibiting cytochrome P450 2C9. PLOS Computational Biology. 2022; 18(1): e1009820. Table 5. View Source
- [2] Goldwaser E, Laurent C, Lagarde N, et al. Machine learning-driven identification of drugs inhibiting cytochrome P450 2C9. PLOS Computational Biology. 2022; 18(1): e1009820. Fig 3. View Source
